molecular formula C18H21Cl2N5OS B2709738 5-((3,4-Dichlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 886910-69-6

5-((3,4-Dichlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2709738
CAS No.: 886910-69-6
M. Wt: 426.36
InChI Key: KNSWAFAFYBIXOM-UHFFFAOYSA-N
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Description

This compound is a heterocyclic derivative featuring a thiazolo[3,2-b][1,2,4]triazol-6-ol core substituted with a (3,4-dichlorophenyl) group, a 4-methylpiperazine moiety, and an ethyl group at position 2. Its molecular complexity arises from the fusion of thiazole and triazole rings, which are known to enhance metabolic stability and binding affinity in drug design . The 3,4-dichlorophenyl group contributes to hydrophobic interactions, while the 4-methylpiperazine substituent may improve solubility and modulate pharmacokinetic properties .

Properties

IUPAC Name

5-[(3,4-dichlorophenyl)-(4-methylpiperazin-1-yl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21Cl2N5OS/c1-3-14-21-18-25(22-14)17(26)16(27-18)15(24-8-6-23(2)7-9-24)11-4-5-12(19)13(20)10-11/h4-5,10,15,26H,3,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNSWAFAFYBIXOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)Cl)Cl)N4CCN(CC4)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21Cl2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-((3,4-Dichlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : 5-((3,4-Dichlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
  • Molecular Formula : C15H18Cl2N4OS
  • Molecular Weight : 373.30 g/mol

The compound features a thiazole ring fused with a triazole moiety, which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that compounds with similar structural frameworks exhibit significant antimicrobial properties. For instance, derivatives of thiazolo[3,2-b][1,2,4]triazole have been shown to possess antibacterial and antifungal activities. A study demonstrated that modifications in the thiazole and triazole rings can enhance the antimicrobial efficacy against various pathogens, suggesting that the target compound may also exhibit similar properties .

Anti-inflammatory Effects

The anti-inflammatory activity of related compounds has been documented extensively. For example, a series of compounds synthesized from 5-(3,4-dichlorophenyl)-1,3,4-oxadiazole derivatives were evaluated for their anti-inflammatory effects. These compounds showed significant inhibition of carrageenan-induced paw edema in animal models, indicating their potential as anti-inflammatory agents . The target compound's structure suggests it may interact with inflammatory pathways similarly.

The proposed mechanism of action for compounds like the target molecule often involves modulation of specific pathways related to inflammation and infection. For instance:

  • Inhibition of Pro-inflammatory Cytokines : Compounds may inhibit the production of cytokines such as TNF-alpha and IL-6.
  • Blocking Enzymatic Activity : Inhibition of enzymes like COX and LOX involved in the inflammatory process.

Case Studies

  • Synthesis and Evaluation : A study synthesized various derivatives based on a similar scaffold and evaluated their biological activities. The findings revealed that modifications significantly impacted their efficacy against inflammation and microbial infections .
  • Pharmacological Profiling : Another study focused on pharmacological profiling using in vitro assays to determine the compound's efficacy against specific bacterial strains. Results indicated promising antibacterial activity comparable to existing antibiotics .

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
AntimicrobialSignificant inhibition of pathogens
Anti-inflammatoryReduced edema in animal models
Cytokine InhibitionDecreased TNF-alpha levels

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name Key Structural Differences Physicochemical Properties Biological Relevance References
5-((3-Chlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol 3-Chlorophenyl instead of 3,4-dichlorophenyl; 4-ethylpiperazine instead of 4-methylpiperazine Higher lipophilicity due to ethyl group; melting point and solubility not reported Likely similar kinase inhibition profile; altered pharmacokinetics due to ethyl group
5-{4-(3-Chlorophenyl)piperazin-1-ylmethyl}-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol Additional 4-ethoxy-3-methoxyphenyl; 2-methyl instead of 2-ethyl Enhanced solubility from methoxy/ethoxy groups; lower logP Potential CNS activity due to methoxy groups; modified selectivity
3,4-Dichloro-N-(5-((4-methylpiperazin-1-yl)methyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4e) Benzamide-linked thiazole; pyridinyl substitution White solid; confirmed by ¹H/¹³C NMR and HRMS Anticandidal activity reported; possible CYP450 inhibition
(Z)-5-((4-(2-Hydroxyethyl)piperazin-1-yl)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (6c) Open-chain piperazine with hydroxyethyl group; triazolone core Yellow powder; mp 189–191°C; soluble in DMSO Improved aqueous solubility; potential antifungal activity via docking studies
4-(4-{4-[4-({(2RS,4SR)-2-[(1H-1,2,4-Triazol-1-yl)methyl]-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-... Complex dioxolane-triazole-piperazine hybrid; isopropyl substitution Not reported; likely high molecular weight Antifungal target (14α-demethylase) inferred from structural analogs

Key Findings from Comparative Analysis

Substituent Effects on Activity: Halogenated Aryl Groups: The 3,4-dichlorophenyl group in the target compound enhances hydrophobic binding compared to monochlorinated analogs (e.g., compound 4e in ). This is critical for targeting enzymes like kinases or cytochrome P450 isoforms. Piperazine Modifications: Replacing 4-methylpiperazine with 4-ethyl or hydroxyethyl groups () alters solubility and metabolic stability. For example, the hydroxyethyl group in compound 6c improves water solubility, which is advantageous for oral bioavailability .

Methoxy/ethoxy-substituted compounds () show enhanced solubility in polar solvents, which may correlate with improved CNS penetration.

Piperazine-containing analogs in demonstrated nanomolar IC₅₀ values against Pim-1/2 kinases. Antifungal Activity: Molecular docking studies on triazole-piperazine hybrids () indicate inhibition of 14α-demethylase, a key enzyme in ergosterol biosynthesis. The dichlorophenyl group in the target compound may enhance binding to this target.

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